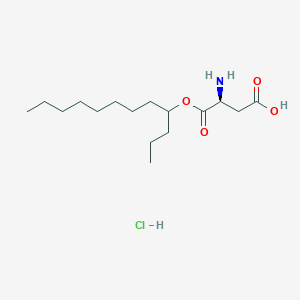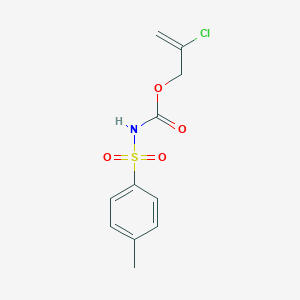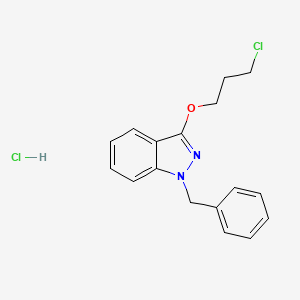
2-Chlorocyclohexyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohexyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-chlorocyclohexanol.
Oxidation and Reduction: The cyclohexyl ring can undergo oxidation to form cyclohexanone derivatives or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4-dichlorobenzoic acid and 2-chlorocyclohexanol.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chlorocyclohexyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of 2-Chlorocyclohexyl 2,4-dichlorobenzoate.
2,4-Dichlorobenzoyl Chloride: Another related compound used in organic synthesis.
Cyclohexyl Benzoate: A structurally similar ester without the chlorine substitutions.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl ring and the dichlorobenzoate moiety.
Eigenschaften
CAS-Nummer |
65224-28-4 |
|---|---|
Molekularformel |
C13H13Cl3O2 |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
(2-chlorocyclohexyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H13Cl3O2/c14-8-5-6-9(11(16)7-8)13(17)18-12-4-2-1-3-10(12)15/h5-7,10,12H,1-4H2 |
InChI-Schlüssel |
XDVAIPBFWBOWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)


![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)



![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

